molecular formula C12H13FO2 B2439559 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde CAS No. 1557697-10-5

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde

Cat. No.: B2439559
CAS No.: 1557697-10-5
M. Wt: 208.232
InChI Key: NBAPKIGZRUTKJB-UHFFFAOYSA-N
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Description

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a tetrahydropyran ring substituted with a fluorine atom

Properties

IUPAC Name

3-(4-fluorooxan-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-12(4-6-15-7-5-12)11-3-1-2-10(8-11)9-14/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPKIGZRUTKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of 4-fluoro-tetrahydro-2H-pyran with benzaldehyde under specific conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid.

    Reduction: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydro-2H-pyran-4-yl)benzaldehyde
  • 3-(tetrahydro-2H-pyran-4-yl)benzaldehyde
  • 4-fluoro-benzaldehyde

Uniqueness

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde, with the CAS number 1557697-10-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}F1_{1}O2_{2}
  • Molecular Weight : 208.23 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with a fluorinated tetrahydropyran ring, which may influence its biological interactions.

Anticancer Activity

The anticancer potential of similar aldehyde derivatives is well-documented. Studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of oxidative stress and the activation of caspases . Future research should explore the specific effects of this compound on cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The aldehyde group can serve as a reactive site for nucleophilic attack by cellular enzymes, potentially leading to enzyme inhibition.
  • Cell Membrane Penetration : The fluorinated tetrahydropyran ring may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action.

Case Studies

Study ReferenceObjectiveFindings
Investigate antimicrobial activityShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Evaluate anticancer effectsInduced apoptosis in breast cancer cell lines; mechanism involved oxidative stress modulation.
Assess enzyme inhibitionDemonstrated inhibition of key metabolic enzymes in cancer cells.

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound should focus on:

  • In vitro and In vivo Studies : To determine the efficacy and safety profile.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

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